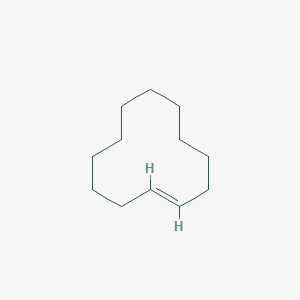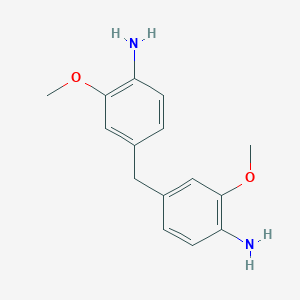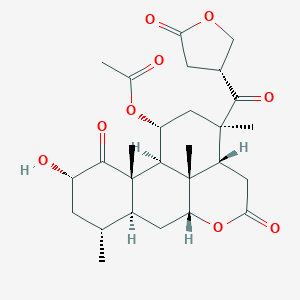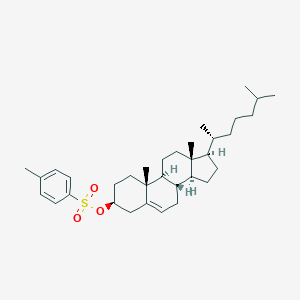
Cholesteryl tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl tosylate, also known as 3β-Hydroxy-5-cholestene 3-tosylate, is a derivative of cholesterol. It is a compound where the hydroxyl group at the third position of the cholesterol molecule is replaced by a tosyl group (p-toluenesulfonyl group). This modification enhances the compound’s reactivity, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholesteryl tosylate can be synthesized through the reaction of cholesterol with tosyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve cholesterol in an appropriate solvent like dichloromethane.
- Add tosyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base and catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cholesteryl tosylate undergoes various chemical reactions, primarily due to the presence of the tosyl group, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution Reactions: The tosyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The tosyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of cholesteryl derivatives with various functional groups.
Elimination: Formation of cholesteryl alkenes.
Reduction: Formation of cholesteryl alcohol.
Wissenschaftliche Forschungsanwendungen
Cholesteryl tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for other cholesteryl derivatives.
Biology: Employed in studies related to membrane biology and cholesterol metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystals and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of cholesteryl tosylate primarily involves its reactivity due to the tosyl group. The tosyl group acts as a leaving group in various chemical reactions, facilitating the formation of new bonds and the introduction of different functional groups. This reactivity is harnessed in synthetic chemistry to create a wide range of cholesteryl derivatives with diverse applications.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl tosylate can be compared with other cholesteryl derivatives such as cholesteryl chloroformate, cholesteryl acetate, and cholesteryl benzoate. Each of these compounds has unique properties and reactivities:
Cholesteryl Chloroformate: Used in the synthesis of carbamates and ureas.
Cholesteryl Acetate: Commonly used in the preparation of cholesteryl esters.
Cholesteryl Benzoate: Known for its use in liquid crystal displays.
This compound is unique due to the presence of the tosyl group, which provides enhanced reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
1182-65-6 |
|---|---|
Molekularformel |
C34H52O3S |
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27?,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI-Schlüssel |
RNZDACWUXZHQMI-PCHCLZCRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
| 1182-65-6 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
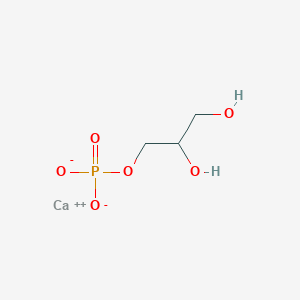
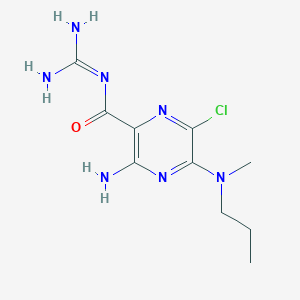
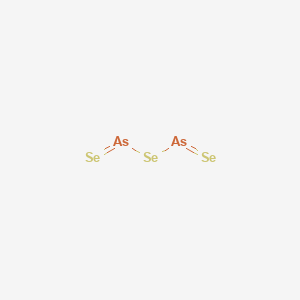
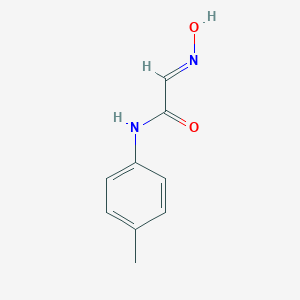

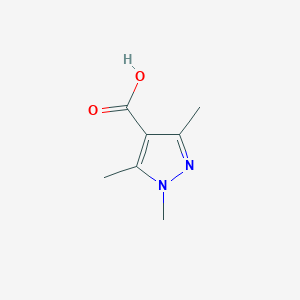
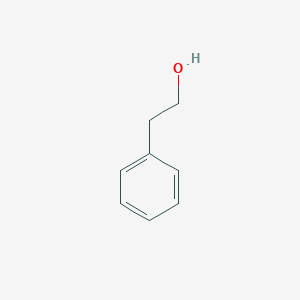

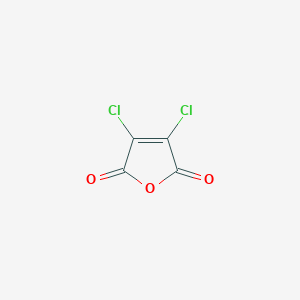
![2-(Furan-2-yl)-6-methylbenzo[d]thiazole](/img/structure/B73343.png)
